(E)-(ETHYL N-{4-CARBAMOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE)
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Overview
Description
Ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ETHYL N-{4-CARBAMOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the chlorobenzyl moiety.
Formation of the Imidoformate Group: The imidoformate group is introduced through a reaction with ethyl formate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the conditions.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
Ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-(ETHYL N-{4-CARBAMOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound, known for its stability and versatility in chemical reactions.
Benzyltriazoles: Similar compounds with different substituents on the benzyl group, affecting their biological activity.
Carbamoyltriazoles: Compounds with variations in the carbamoyl group, influencing their reactivity and applications.
The uniqueness of (E)-(ETHYL N-{4-CARBAMOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (1E)-N-[5-carbamoyl-3-[(2-chlorophenyl)methyl]triazol-4-yl]methanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-2-21-8-16-13-11(12(15)20)17-18-19(13)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3,(H2,15,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCZGFJZHMYGAJ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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